3-amino-N-methylpropanamide

Lipophilicity logP Drug design

Researchers designing peptidomimetics face limitations with single-functional-group analogs that lack orthogonal reactivity. Substituting 3-aminopropanamide (no N-methyl) or N-methylpropanamide (no amine) fails to replicate the unique bifunctional profile of this compound. • Orthogonal handles: free primary amine for coupling, acylation, or Schiff-base formation; N-methyl secondary amide resists premature hydrolysis during SPPS • +0.48 logP advantage over des-methyl analog for improved passive membrane permeability in drug candidates • Defined gas-phase basicity (932 kJ/mol) enables use as an LC-MS/MS calibration standard for β-alanine metabolite workflows Supplied as free base (≥95% purity), solid form. Standard global shipping.

Molecular Formula C4H10N2O
Molecular Weight 102.14 g/mol
CAS No. 4874-18-4
Cat. No. B1284086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-methylpropanamide
CAS4874-18-4
Molecular FormulaC4H10N2O
Molecular Weight102.14 g/mol
Structural Identifiers
SMILESCNC(=O)CCN
InChIInChI=1S/C4H10N2O/c1-6-4(7)2-3-5/h2-3,5H2,1H3,(H,6,7)
InChIKeyBFJOJIJWHRDGQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-methylpropanamide Physicochemical Identity


3-Amino-N-methylpropanamide (CAS 4874-18-4), also named N-methyl-β-alaninamide, is a small-molecule amino acid amide (C₄H₁₀N₂O, MW 102.14) belonging to the β-alanine derivative class [1]. It features a primary amine at the 3-position and a secondary N-methyl amide, creating a bifunctional scaffold with distinct reactivity [2]. The free base is a solid (mp 83–86 °C) with a predicted boiling point of 285.3 °C and logP of −1.331, indicating moderate hydrophilicity [1]. The hydrochloride salt form (CAS 51739-61-8, MW 138.59) is also commercially available with enhanced aqueous solubility [3].

Functional Uniqueness of 3-Amino-N-methylpropanamide


The combination of a free primary amine and an N-methyl secondary amide in a single compact molecule creates a reactivity profile that cannot be replicated by single-functional-group analogs. 3-Aminopropanamide (CAS 4726-85-6) lacks the N-methyl substituent on the amide nitrogen, resulting in a primary amide with different hydrogen-bonding capacity, lower lipophilicity, and distinct reactivity toward hydrolysis and transamidation [1][2]. Conversely, N-methylpropanamide (CAS 1187-58-2) lacks the 3-amino group entirely, forfeiting the nucleophilic amine handle essential for downstream conjugation, peptide coupling, or Schiff-base formation [3]. The regioisomer 3-(methylamino)propanamide (CAS 137066-42-3), which bears the methyl group on the amine nitrogen rather than the amide nitrogen, presents a different protonation state and nucleophilicity profile [2]. These structural distinctions translate into measurable differences in physicochemical properties, reactivity, and biological recognition, making generic substitution scientifically invalid without explicit experimental validation.

3-Amino-N-methylpropanamide vs. Structural Analogs


Lipophilicity Advantage from N-Methylation

The N-methyl substitution on the amide nitrogen of 3-amino-N-methylpropanamide raises its computed logP to −1.331, compared to −1.81 (or +0.22 depending on the prediction method) for the des-methyl analog 3-aminopropanamide [1]. Using the consistently predicted values from the same database source, the logP difference between the two compounds is approximately 0.48 log units in favor of the N-methylated derivative [1]. This increase in lipophilicity is consistent with the well-established effect of N-methylation on amide-containing scaffolds and translates to enhanced passive membrane permeability, a parameter of direct relevance in medicinal chemistry and agrochemical development .

Lipophilicity logP Drug design Permeability

Boiling Point and Density Comparison

3-Amino-N-methylpropanamide exhibits a predicted boiling point of 285.3 ± 23.0 °C and density of 0.980 ± 0.06 g/cm³ . In contrast, the des-methyl analog 3-aminopropanamide has a higher predicted boiling point of 306.5 ± 25.0 °C and density of 1.067 g/cm³ . The 21 °C lower boiling point of the N-methylated derivative is consistent with reduced intermolecular hydrogen bonding due to substitution of one amide N–H donor with an N–CH₃ group, which eliminates a hydrogen-bond donor site. The density difference (0.087 g/cm³, ~8.2% lower for the N-methyl compound) further reflects altered molecular packing.

Boiling point Density Physicochemical properties Purification

Hydrogen-Bond Acceptor Advantage

3-Amino-N-methylpropanamide possesses three hydrogen-bond acceptor sites (amine N, amide carbonyl O, and amide N) versus two for 3-aminopropanamide (amine N and amide carbonyl O only) . The additional H-bond acceptor arises from the N-methyl amide nitrogen, which, although lacking a hydrogen atom for donation, retains lone-pair electron density capable of accepting hydrogen bonds. This difference in H-bond acceptor count is reflected in the computed topological polar surface area (tPSA) and can influence solvation energetics, molecular recognition by biological targets, and crystal packing .

Hydrogen bonding Molecular recognition Solubility Supramolecular chemistry

Secondary Amide Hydrolytic Stability

The amide functionality of 3-amino-N-methylpropanamide is a secondary amide (RCONHR'), which, by class-level principles of amide chemistry, exhibits greater resistance to both acid- and base-catalyzed hydrolysis compared to primary amides (RCONH₂) such as 3-aminopropanamide [1]. The N-methyl substituent provides additional steric shielding of the carbonyl carbon and alters the electronic environment, reducing the rate of nucleophilic attack by water or hydroxide. While specific kinetic data for head-to-head hydrolysis comparison of these exact compounds were not identified in the accessible literature, the general principle that secondary amides hydrolyze more slowly than primary amides under identical conditions is well-established in organic chemistry [1][2].

Amide stability Hydrolysis resistance Secondary amide Peptide chemistry

Gas-Phase Basicity and Proton Affinity

The proton affinity (PA) and gas-phase basicity (GB) of protonated 3-amino-N-methylpropanamide (BANMA) were experimentally determined by collisional electron transfer mass spectrometry and corroborated by CCSD(T)/6-311++G(3df,2p) ab initio calculations, yielding PA = 971 kJ/mol and GB = 932 kJ/mol [1]. The most stable protonated structure (1c⁺) features the ammonium group internally solvated by hydrogen bonding to the amide carbonyl, with an adiabatic recombination energy of 3.33 eV [1]. These gas-phase thermochemical parameters are fundamental physical constants that define the compound's behavior in mass spectrometric ionization, gas-phase ion chemistry, and computational modeling of peptide fragmentation. Comparable gas-phase basicity data for 3-aminopropanamide were not identified in the literature, making this an intrinsic, compound-specific reference point unavailable for simpler analogs [1].

Gas-phase basicity Mass spectrometry Proton affinity Computational chemistry

Purity and Physical Form Options

3-Amino-N-methylpropanamide is commercially available in two distinct forms that cater to different experimental requirements. The free base (CAS 4874-18-4) is offered at 98% purity as a solid by Apollo Scientific, with a melting point of 83–86 °C [1]. The hydrochloride salt (CAS 51739-61-8, MW 138.59) is also widely available at ≥95% purity from suppliers such as Enamine, offering enhanced aqueous solubility and stability for biological assay conditions [2]. In comparison, 3-aminopropanamide free base (CAS 4726-85-6) is typically listed at 95% purity, and its hydrochloride salt (CAS 64017-81-8, MW 124.57) has a higher melting point of 149–154 °C . The availability of the N-methylated compound at 98% purity in free-base form provides a higher-purity starting material option for applications requiring precise stoichiometry.

Purity Salt form Solubility Procurement

3-Amino-N-methylpropanamide Application Scenarios


Peptidomimetic Building Block for Medicinal Chemistry

The +0.48 logP advantage of 3-amino-N-methylpropanamide over 3-aminopropanamide makes it the preferred building block for peptidomimetic drug candidates where passive membrane permeability is a design objective . The N-methyl amide also confers secondary amide stability, reducing premature hydrolysis during solid-phase peptide synthesis or in vivo circulation, while the free primary amine remains available for coupling to carboxylic acid-containing pharmacophores [1].

Mass Spectrometry Internal Standard and Calibrant

The experimentally determined proton affinity (971 kJ/mol) and gas-phase basicity (932 kJ/mol) provide a well-characterized reference point for tuning ionization conditions and predicting fragmentation pathways in tandem mass spectrometry experiments . Researchers developing LC-MS/MS methods for β-alanine-containing metabolites or peptide fragments can use 3-amino-N-methylpropanamide as a calibration standard with known dissociation energetics, an advantage not available for the des-methyl analog whose gas-phase thermochemistry remains uncharacterized.

Bifunctional Scaffold for Iterative Derivatization

The orthogonal reactivity of the primary amine (available for acylation, alkylation, or Schiff-base formation) and the secondary N-methyl amide (resistant to hydrolysis under mild conditions) enables chemoselective derivatization strategies . The 3 H-bond acceptor sites and lower density (0.980 g/cm³) relative to 3-aminopropanamide (1.067 g/cm³) may also facilitate different crystallization behavior, an advantage for automated parallel synthesis workflows where solid-phase purification by crystallization is employed [1].

Monolayer and Surface Chemistry Studies

The hydrochloride salt of 3-amino-N-methylpropanamide has been specifically utilized in monolayer research, with a reported interface area of 0.99 nm²/g . This defined molecular footprint, combined with the compound's bifunctional nature and secondary amide hydrogen-bonding pattern, makes it suitable for studying molecular packing at air-water or solid-liquid interfaces, where the N-methyl group modulates the balance between hydrophobic and hydrophilic interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-amino-N-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.